

# Technical Guide: Solubility Properties of N-Formyl-Lenalidomide in Methanol

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## Compound of Interest

Compound Name: *N-Formyl-lenalidomide*

CAS No.: 2197414-56-3

Cat. No.: B607531

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## Executive Summary

**N-Formyl-lenalidomide** is a critical process-related impurity and degradation product of Lenalidomide.[1] Its presence typically stems from the reaction of the primary aromatic amine with formylating agents (e.g., formic acid traces, DMF hydrolysis) during synthesis or stress testing. Understanding its solubility in methanol is essential because methanol is the primary organic modifier used in the High-Performance Liquid Chromatography (HPLC) separation of Lenalidomide impurities and a key solvent in the crystallization purification process.

This guide provides a theoretical physicochemical analysis, experimental determination protocols, and separation strategies based on the differential solubility between the parent drug and this N-formyl derivative.

## Part 1: Physicochemical Profile & Structural Logic[1]

To predict and manipulate solubility, one must first understand the structural divergence between Lenalidomide and its N-Formyl analog.[1]

## Structural Impact on Solvation

Lenalidomide contains a primary aromatic amine (

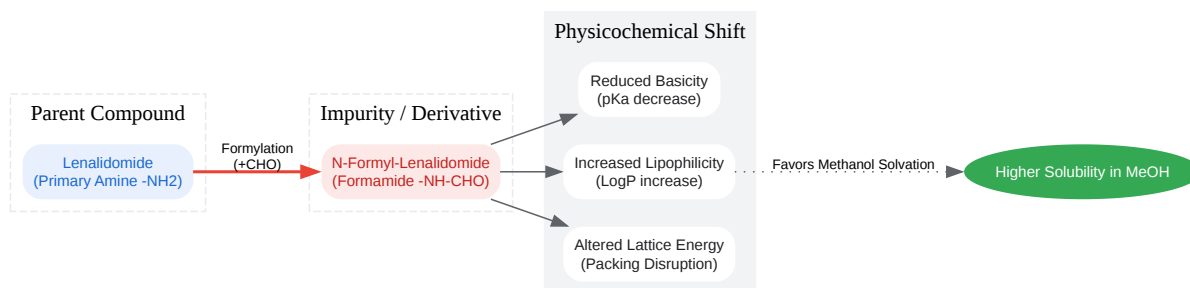
) capable of acting as both a hydrogen bond donor and acceptor. In **N-Formyl-lenalidomide**, this amine is acylated to form a formamide group (

).

- **Polarity Shift:** The formyl group withdraws electron density from the nitrogen, reducing its basicity.[1] While the amide carbonyl adds a hydrogen bond acceptor, the loss of a proton and the steric bulk of the formyl group generally disrupt the tight crystal lattice packing observed in the parent amine.
- **Lipophilicity:** The N-formyl group increases the molecule's lipophilicity (LogP) compared to the free amine.
- **Methanol Interaction:** Methanol ( ) is a polar protic solvent.[1] It solvates the glutarimide and isoindolinone rings of both compounds effectively.[1] However, the N-Formyl derivative typically exhibits higher solubility in methanol than Lenalidomide due to the reduced lattice energy and increased hydrophobic surface area, which interacts favorably with the methyl group of the solvent.

## Visualization of Structural Divergence

The following diagram illustrates the chemical transformation and its impact on solvation parameters.



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Figure 1: Structural transformation from Lenalidomide to **N-Formyl-lenalidomide** and resulting physicochemical shifts.

## Part 2: Experimental Determination Protocol

Since specific solubility values (

) for impurities are rarely published in standard handbooks, they must be determined empirically.[1] The following protocol ensures data integrity suitable for regulatory filing (e.g., IND/NDA).

### Standard Operating Procedure (SOP): Equilibrium Solubility

Objective: Determine the saturation solubility of **N-Formyl-lenalidomide** in Methanol at 25°C.

Reagents:

- Methanol (HPLC Grade, >99.9%)
- **N-Formyl-lenalidomide** Reference Standard (>95% purity)

Workflow:

- Preparation: Place 50 mg of **N-Formyl-lenalidomide** into a 4 mL amber glass vial (protect from light to prevent photodegradation).
- Solvent Addition: Add 1.0 mL of Methanol.
- Equilibration:
  - If solid dissolves completely: Add more solid until precipitation persists.[1]
  - Agitate at 25°C ± 0.5°C for 24 hours using a thermomixer or orbital shaker.
- Separation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).
- Quantification: Dilute the supernatant 1:100 with Mobile Phase A and analyze via HPLC-UV (210 nm).

## HPLC Quantification Method

Use the following validated conditions to quantify the dissolved impurity concentration.

Parameter	Condition
Column	C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5)
Mobile Phase B	Methanol : Acetonitrile (50:50 v/v)
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm (Amide absorption)
Retention	N-Formyl-lenalidomide elutes after Lenalidomide (Relative Retention Time ~1.1 - 1.3)

## Part 3: Chromatographic Behavior & Purification[1]

The solubility profile in methanol directly dictates the behavior of **N-Formyl-lenalidomide** during purification and analysis.

## Retention Mechanism in Methanol-Based RP-HPLC

In Reverse Phase (RP) chromatography using Methanol/Water gradients:

- Lenalidomide: Elutes earlier due to the polar primary amine interacting with the aqueous phase.<sup>[1]</sup>
- **N-Formyl-lenalidomide**: The capping of the amine reduces polarity, increasing interaction with the C18 stationary phase. It requires a higher percentage of Methanol (organic modifier) to elute.<sup>[1]</sup>

Implication: A gradient starting at low methanol (e.g., 5-10%) allows Lenalidomide to elute, while a ramp to high methanol (>60%) is required to wash the N-Formyl impurity off the column.

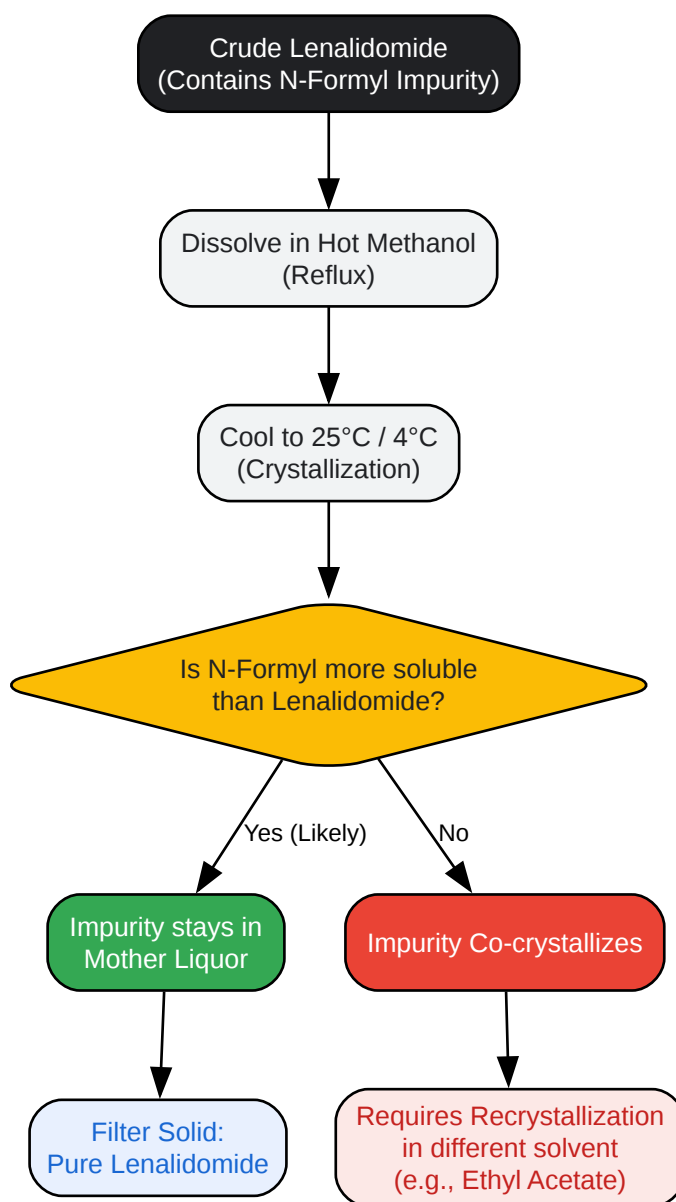
## Purification Strategy (Recrystallization)

If **N-Formyl-lenalidomide** is a process impurity, its solubility differential in methanol can be exploited for purification.

- Scenario A (High Impurity Solubility): If the N-Formyl derivative is significantly more soluble in methanol than Lenalidomide, a slurry wash in cold methanol can selectively dissolve the impurity while leaving the pure Lenalidomide API as a solid.
- Scenario B (Co-crystallization Risk): If solubility is similar, a solvent switch (e.g., to Ethyl Acetate/Ethanol) may be necessary to alter the partition coefficient.

## Workflow Visualization: Separation Logic

The following graph illustrates the decision matrix for separating the impurity based on methanol solubility.



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Figure 2: Purification logic flow based on differential solubility in methanol.

## References

- Impurity Identification:LGC Standards. "N-Formyl Lenalidomide Reference Material Data Sheet." Accessed 2024.[1] [Link](#)
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